N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
Description
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a synthetic small molecule featuring a pyrrolidinone core (5-oxopyrrolidin) substituted at position 1 with a 3,4-dimethylphenyl group and at position 3 with a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-7-8-17(9-14(13)2)22-12-16(11-19(22)23)21-20(24)15-5-4-6-18(10-15)25-3/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNTTWXBRYVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves the reaction of 3,4-dimethylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the pyrrolidinone ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs .
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared benzamide or heterocyclic motifs:
Key Observations:
- Core Diversity: The target compound’s pyrrolidinone core contrasts with the benzamide () and pyrazolopyrimidine () scaffolds, influencing conformational flexibility and intermolecular interactions.
- Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk compared to the smaller 3-methylbenzoyl group in . The 3-methoxy group in the target’s benzamide may enhance solubility relative to the hydrophobic 3-methyl group in .
Physicochemical and Functional Properties
Research Findings and Discussion
- Structural Rigidity: The pyrrolidinone core in the target compound may enhance binding specificity in biological targets compared to flexible benzamide derivatives () .
- Electronic Effects : The 3-methoxy group in the target’s benzamide could donate electron density via resonance, contrasting with the electron-withdrawing fluoro groups in .
- Analytical Techniques : X-ray crystallography () and software like SHELXL () and ORTEP-3 () are critical for confirming structures of such complex molecules .
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple sources to provide a comprehensive overview of its effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrolidine ring and methoxybenzamide moiety. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating the compound's effects on human colon cancer cells (HCT116 and HT29) demonstrated that it possesses a potent ability to induce apoptosis, characterized by:
- Caspase Activation : The compound triggers the activation of caspase-3, a crucial enzyme in the apoptotic pathway.
- Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane potential, indicating mitochondrial dysfunction which is often associated with apoptosis induction.
The selectivity index (SI) values observed were notably high, suggesting that the compound preferentially targets cancer cells while sparing non-malignant cells .
The mechanism through which this compound exerts its anticancer effects appears to be multifaceted:
- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .
Comparative Efficacy
A comparative analysis of this compound against established chemotherapeutic agents reveals its promising profile:
| Compound | CC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.76 | High |
| 5-Fluorouracil (5-FU) | >1000 | Low |
| Doxorubicin | 10 | Moderate |
This table illustrates that this compound demonstrates superior potency compared to traditional chemotherapeutics like 5-FU .
Case Studies and Research Findings
Several case studies have highlighted the compound's potential in treating various cancers:
- Colon Cancer : In vitro studies showed that treatment with this compound significantly reduced cell viability in colon cancer cell lines compared to control groups.
- Oral Squamous Cell Carcinoma : The compound also exhibited cytotoxic effects against oral squamous cell carcinoma cells, reinforcing its broad-spectrum anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
